Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate
Overview
Description
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate is a chemical compound with the CAS Number: 925437-84-9. It has a molecular weight of 317.33 . The IUPAC name for this compound is ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Immunological Effects
- Imidazo[2,1-b]thiazole derivatives, including structures similar to Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, have been studied for their immunological effects. Specifically, their in vitro effect on the modulation of the CD2 receptor expression in human T trypsinized lymphocytes has been examined. Certain structural parameters, such as an aryl moiety with a methoxy or nitro group and an ethyl ester on the C-3 position, are favorable for this activity (Harraga et al., 1994).
Antimicrobial and Antitubercular Properties
- A study synthesized novel derivatives of imidazo[2,1-b]thiazole, assessing their antibacterial and antifungal activities. Among these, certain compounds showed high antimicrobial effectiveness, including antifungal and antibacterial properties, highlighting the potential of these compounds in treating microbial infections (Güzeldemirci et al., 2015). Another research explored similar compounds for their antitubercular activity, with some showing significant inhibitory activity against Mycobacterium tuberculosis (Patel et al., 2017).
Antitumor Potential
- Certain imidazo[2,1-b]thiazole derivatives have been investigated for potential antitumor properties. While some did not show significant antitumor activity under specific conditions, ongoing research is exploring diverse derivatives and their effects on various cancer cell lines. This includes examining their ability to induce apoptosis and inhibit specific enzymes or cellular processes involved in cancer development (Andreani et al., 1983).
Synthesis and Chemical Properties
- The synthesis and properties of imidazo[2,1-b]thiazole derivatives, including the methodologies for obtaining various analogs and derivatives, have been extensively studied. These studies provide valuable insights into the chemical properties and potential applications of these compounds in various fields, including pharmaceuticals and materials science (Kundapur et al., 2012).
Scientific Research Applications of this compound
Immunological Effects
- Immunomodulation: Imidazo[2,1-b]thiazole derivatives have shown in vitro immunological effects on human T trypsinized lymphocytes, specifically on the CD2 receptor. This suggests potential applications in immunotherapy or as an immunostimulant (Harraga et al., 1994).
Antimicrobial and Antitubercular Properties
- Antibacterial and Antifungal Activities: New derivatives of imidazo[2,1-b]thiazole have been synthesized and demonstrated notable antibacterial and antifungal activities, indicating potential use in treating infectious diseases (Güzeldemirci et al., 2015).
- Antitubercular Activity: Some imidazo[2,1-b]thiazole derivatives exhibit significant antitubercular activity, making them potential candidates for tuberculosis treatment (Patel et al., 2017).
Antitumor Potential
- Antitumor Agents: Various derivatives of imidazo[2,1-b]thiazole have been studied as potential antitumor agents. Some compounds have shown inhibitory effects on specific cancer cell lines, suggesting possible applications in cancer therapy (Andreani et al., 1983).
Synthesis and Chemical Properties
- Synthetic Methods: The synthesis of various imidazo[2,1-b]thiazole derivatives has been extensively explored, providing insights into their chemical properties and expanding the potential applications in pharmaceuticals and materials science (Kundapur et al., 2012).
Further Applications
- Heterocyclic Analog Synthesis: Methods have been developed for the preparation of heterocyclic analogs of α-aminoadipic acid based on the imidazo[2,1-b][1,3]thiazole ring system, indicating potential in synthesizing new compounds withunique biological properties (Šačkus et al., 2015).7. Antianxiety Agent: Ethyl 8-fluoro-6-(3-nitrophenyl)-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate, a related compound, has been synthesized as a novel central benzodiazepine receptor ligand. It exhibited high affinity for these receptors and showed significant antianxiety activity in animal models, suggesting similar potential for this compound derivatives (Anzini et al., 2008).
Safety and Hazards
Mechanism of Action
Ethyl 6-(2-nitrophenyl)imidazo[2,1-b]thiazole-3-carboxylate, also known as ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate, is a chemical compound with the molecular formula C14H11N3O4S . This article aims to provide a comprehensive review of its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, and the results of its action. We will also discuss how environmental factors influence its action, efficacy, and stability.
Biochemical Pathways
Some related compounds have been shown to exhibit analgesic and anti-inflammatory activities , suggesting that this compound may also interact with biochemical pathways related to pain and inflammation.
Result of Action
Related compounds have shown activity against fast-growing mycobacterium smegmatis , suggesting that this compound may also have antimicrobial effects.
Properties
IUPAC Name |
ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c1-2-21-13(18)12-8-22-14-15-10(7-16(12)14)9-5-3-4-6-11(9)17(19)20/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSKLZCUEHZASS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC2=NC(=CN12)C3=CC=CC=C3[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649409 | |
Record name | Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925437-84-9 | |
Record name | Ethyl 6-(2-nitrophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10649409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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